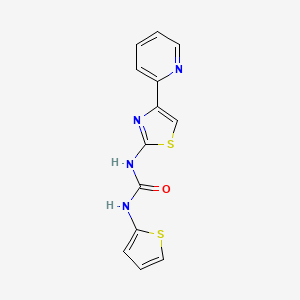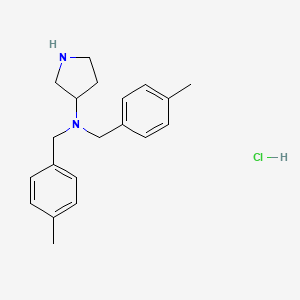
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that contains pyridine, thiazole, and thiophene rings
準備方法
The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminothiazole with pyridine-2-carboxylic acid, followed by the introduction of a thiophene ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
化学反応の分析
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .
類似化合物との比較
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can be compared with other similar compounds such as:
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(phenyl)urea: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(furan-2-yl)urea:
特性
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c18-12(16-11-5-3-7-19-11)17-13-15-10(8-20-13)9-4-1-2-6-14-9/h1-8H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPXEMYSQHUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(4-Bromo-2-fluorobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2489082.png)
![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid](/img/structure/B2489085.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)


![2-PHENYL-3-(PROPYLSULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2489093.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)


